3-(Diethoxymethyl)furan
Description
Contextualization within Furan (B31954) Chemistry and Acetal (B89532) Derivatives
The chemistry of furan and its derivatives is a cornerstone of heterocyclic chemistry. chim.it Furans are five-membered aromatic rings containing one oxygen atom, and they serve as important structural motifs in numerous natural products and commercially valuable compounds. chim.it The synthesis of substituted furans is a major focus of organic chemists, as the position and nature of the substituents dramatically influence the molecule's physical, chemical, and biological properties. chim.itresearchgate.net Methods for creating substituted furans often involve complex, multi-step syntheses to achieve the desired regiochemistry. chim.itorganic-chemistry.org
3-(Diethoxymethyl)furan is specifically an acetal derivative. Acetals are geminal-diether compounds formed from the reaction of an aldehyde or ketone with an excess of alcohol in the presence of an acid catalyst. The diethoxymethyl group, [-CH(OCH₂CH₃)₂], is the diethyl acetal of a formyl group (-CHO). In synthetic organic chemistry, acetals are widely employed as protecting groups for carbonyl functionalities. The acetal group is stable under neutral or basic conditions and is resistant to nucleophilic attack and reduction, thus masking the reactivity of the aldehyde. The original aldehyde can be readily regenerated by acid-catalyzed hydrolysis, making acetals an ideal protective strategy during multi-step syntheses.
Significance as a Synthetic Intermediate
The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate or building block. The acetal functionality at the 3-position acts as a masked aldehyde, allowing chemists to perform reactions on the furan ring or other parts of a molecule without interference from a highly reactive aldehyde group.
Research has shown its utility in the preparation of more complex molecules. For instance, it is a precursor for the synthesis of 3-substituted furans. oup.com The protected aldehyde allows for modifications at other positions of the furan ring, after which the acetal can be hydrolyzed to reveal the formyl group for further transformations. This strategy is crucial in the controlled, regiospecific synthesis of polysubstituted furans. chim.it
A notable application is in the synthesis of 3-(diethoxymethyl)alkanals. These compounds, which are valuable precursors for 1,4-dicarbonyl compounds and ultimately other heterocycles like cyclopentenones, can be conveniently prepared. oup.com The synthesis involves the reduction of ethyl 3-(diethoxymethyl)alkanoates. oup.com The stability of the diethoxymethyl group throughout these transformations highlights its effectiveness as a protecting group.
Table 2: Example of a Synthetic Transformation
| Precursor | Reagent | Product | Yield |
|---|
This strategic use of this compound and related structures enables the construction of complex molecular architectures that would be challenging to assemble otherwise. chim.itoup.com
Structure
3D Structure
Properties
IUPAC Name |
3-(diethoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMXGCDOYBCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=COC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426517 | |
| Record name | 3-(Diethoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-29-5 | |
| Record name | 3-(Diethoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 3 Diethoxymethyl Furan
Approaches via Furan (B31954) Ring Formation
These strategies focus on constructing the furan ring itself from non-cyclic starting materials.
One conceptual approach to furan synthesis involves the formation and subsequent rearrangement of a cyclopropane (B1198618) intermediate. This strained three-membered ring can be strategically opened to generate a 1,4-dicarbonyl relationship, which is a classic precursor to the furan ring system.
Copper-catalyzed reactions are pivotal in synthetic organic chemistry for the formation of cyclopropanes from diazo compounds and olefins. nih.govrsc.org The mechanism involves the generation of a copper carbene intermediate from the diazo compound, which then undergoes a [2+1] cycloaddition with an alkene.
For the synthesis of a furan precursor, a potential pathway would involve the cyclopropanation of a vinyl ketone. The resulting cyclopropyl (B3062369) ketone can then undergo rearrangement to form the furan ring. While this is a general strategy for constructing substituted furans, its specific application for the direct synthesis of 3-(Diethoxymethyl)furan is not extensively documented in the literature. A hypothetical route could involve a vinylogous acetal (B89532) as the alkene component, which upon cyclopropanation and rearrangement would yield the desired furan structure.
General Reaction Scheme:
Step 1: Copper Carbene Formation: A diazo compound reacts with a Copper(II) catalyst to form a highly reactive copper carbene species.
Step 2: Cyclopropanation: The copper carbene adds across an alkene double bond to form a cyclopropane ring.
Step 3: Rearrangement to Furan: The cyclopropyl intermediate, often a vinylcyclopropane (B126155) or a cyclopropyl ketone, rearranges under thermal or catalytic conditions to yield the furan product. researchgate.net
The ring cleavage of cyclopropanes, particularly those activated by an adjacent carbonyl group (cyclopropyl ketones), can be facilitated by acids. nih.gov This ring-opening can generate a 1,4-dicarbonyl compound, a key intermediate for furan synthesis via the Paal-Knorr reaction. organic-chemistry.orgwikipedia.org
In a hypothetical pathway toward this compound, a suitably substituted cyclopropyl ketone could be cleaved under acidic conditions. If this cleavage yields a 1,4-ketoaldehyde, the aldehyde functionality could then be protected as its diethyl acetal using an orthoformate, such as triethyl orthoformate, under the same or subsequent acidic conditions. The final step would be the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl system to form the furan ring.
Conceptual Steps:
Protonation: An acid catalyst protonates the carbonyl oxygen of the cyclopropyl ketone.
Ring Opening: The strained cyclopropane ring opens to relieve ring strain, forming a carbocationic intermediate which is then trapped by a nucleophile, leading to a linear 1,4-dicarbonyl system.
Acetal Formation: The resulting aldehyde group reacts with an orthoformate (e.g., triethyl orthoformate) in the presence of an alcohol (e.g., ethanol) and an acid catalyst to form the diethyl acetal.
Cyclization (Paal-Knorr): The 1,4-dicarbonyl compound undergoes intramolecular cyclization and subsequent dehydration to form the furan ring. alfa-chemistry.com
A more direct approach involves using starting materials that already contain the diethoxymethyl group. This strategy hinges on the construction of the furan ring around this pre-existing functional group.
A powerful and regiospecific method for preparing substituted furans, including those with a diethoxymethyl moiety, utilizes 1,1-diethoxyalk-3-yn-2-ones as key precursors. chim.it These compounds contain both the protected aldehyde function (as a diethyl acetal) and an α,β-unsaturated acetylenic ketone system, which is highly reactive towards nucleophiles in a Michael-type addition.
The reaction of these acetylenic ketones with various nucleophiles, such as secondary amines (e.g., morpholine, piperidine), initiates a cascade that culminates in the formation of the furan ring. The nucleophile adds to the acetylenic system, and subsequent intramolecular cyclization and elimination steps lead to the formation of highly substituted furans. chim.it
| Entry | R¹ | R² | Nucleophile (H-Nu) | Product(s) | Yield (%) |
| 1 | H | H | Morpholine | 3-(Diethoxymethyl)-4-morpholinofuran | 75 |
| 2 | H | H | Piperidine | 3-(Diethoxymethyl)-4-(piperidin-1-yl)furan | 80 |
| 3 | Me | Me | Morpholine | 2-(Diethoxymethyl)-5,5-dimethyl-4-morpholino-2,5-dihydrofuran* | 91 |
| Note: In this case, the dihydrofuran is the isolated product, not the fully aromatic furan. |
The ring closure of the intermediates formed from the nucleophilic addition to 1,1-diethoxyalk-3-yn-2-ones proceeds in a highly regiospecific manner. Research has shown that the nucleophile consistently adds to the carbon that becomes the C-4 position of the furan ring. chim.it
The final position of the diethoxymethyl group, either at C-2 or C-3 of the furan, is determined by the substitution pattern of the starting acetylenic ketone. When the terminal alkyne carbon is unsubstituted, the diethoxymethyl group is found at the C-3 position of the resulting furan. Conversely, if the reaction proceeds through a different cyclization pathway influenced by other substituents, the diethoxymethyl group can be directed to the C-2 position. This predictable regioselectivity makes this a valuable method for the targeted synthesis of specific furan isomers. chim.it
| Starting Material Substituent (at C-5) | Nucleophile | Position of Diethoxymethyl Group | Position of Nucleophile |
| -CH₂OH | Morpholine | 3 | 4 |
| -C(Me)₂OH | Morpholine | 2 (in dihydrofuran product) | 4 |
| -CH₂OSi(t-Bu)Ph₂ | Me₂CuLi | 2 | 4 |
Transition Metal-Catalyzed Strategies for Furan Ring Construction or Modification
Transition metal catalysis represents a powerful tool in organic synthesis, enabling the efficient and selective construction of complex molecular architectures such as the furan ring. arkat-usa.org These methods often proceed under mild conditions and can provide access to highly substituted or complex furan derivatives that are difficult to obtain through classical methods. arkat-usa.orghud.ac.uk
Platinum catalysts have demonstrated unique efficacy in mediating the cyclization of various organic substrates to form furan rings, particularly in the synthesis of fused heterocyclic systems. researchgate.netresearchgate.net A notable example is the platinum-catalyzed cyclization of 3-(2-formylcycloalkenyl)-acrylic amides. This reaction proceeds in methanol (B129727) to yield 3,4-fused furan derivatives, showcasing the catalyst's ability to facilitate complex intramolecular transformations. researchgate.net While this specific method produces a fused furan system rather than this compound directly, it exemplifies a sophisticated strategy for furan ring construction. The underlying principle of using a platinum catalyst to orchestrate the formation of the furan core from a suitably functionalized acyclic precursor is a key concept in modern heterocyclic chemistry. Another relevant platinum-catalyzed approach involves the reaction of propargylic oxiranes, which can be transformed into highly substituted furans. organic-chemistry.org
Functionalization of Existing Furan Scaffolds to Install the Diethoxymethyl Group
A more direct and common approach to synthesizing this compound involves modifying a furan molecule that already possesses the core heterocyclic structure. This strategy leverages the reactivity of functional groups on the furan ring, with furan-3-carbaldehyde serving as the logical and readily available starting material.
The most straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of furan-3-carbaldehyde. This reaction involves treating the aldehyde with an excess of ethanol (B145695) in the presence of an acid catalyst. The diethoxymethyl group is a diethyl acetal, and this transformation is a classic example of acetal formation.
The reaction mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this electrophilic species, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.
Various catalysts can be employed for this transformation, including mineral acids, organic acids like p-toluenesulfonic acid, and solid acid catalysts such as zeolites and acidic resins, which offer advantages in terms of separation and reusability. researchgate.net While much of the literature focuses on the acetalization of the isomeric furan-2-carbaldehyde (furfural), the principles and conditions are directly applicable to the 3-isomer. researchgate.netmdpi.com
Table 1: Catalysts and Conditions for Acetalization of Furaldehydes
| Catalyst System | Alcohol | Temperature | Yield of Acetal | Source |
|---|---|---|---|---|
| Hierarchical Beta Zeolites | Ethanol | Room Temp. | 77% | researchgate.net |
| Aluminophosphate (APAl) | Ethanol | Room Temp. | >99% (selectivity) | researchgate.net |
| Acidic Ionic Liquids | Ethanol | Ambient | High Conversion | researchgate.net |
Reductive Etherification Routes for Diethoxymethylfurans
Reductive etherification provides an alternative one-pot method starting from furan-3-carbaldehyde and ethanol. nih.govorganic-chemistry.org This process is typically efficient under acidic conditions, which are necessary to catalyze the initial formation of the acetal. mdpi.com In this context, the reaction can be seen as an extension of the acetalization reaction, where the conditions are tailored to favor the formation of the acetal as the primary product.
The pathway begins similarly to the acetalization, with the acid-catalyzed reaction between furan-3-carbaldehyde and ethanol to form the this compound acetal. mdpi.com The "reductive" aspect of this route typically refers to the use of a hydrogenation catalyst (like Palladium on carbon, Pd/C) and a hydrogen source (H₂). mdpi.com In the broader context of biomass upgrading, where furfural (B47365) is a key platform molecule, these conditions can also lead to the hydrogenation of the furan ring itself to produce compounds like tetrahydrofurfuryl ethyl ether (THFEE). mdpi.com However, by carefully controlling the reaction conditions (temperature, pressure, and catalyst), the reaction can be stopped at the acetal stage, making it a viable, albeit more complex, route to this compound compared to simple acetalization. mdpi.com This one-pot approach, combining acetal formation and potential subsequent reduction steps, is a cornerstone of modern biorefinery strategies. mdpi.comnrel.gov
Table 2: Key Components in Reductive Etherification of Furfural
| Catalyst Component | Reagents | Function | Source |
|---|---|---|---|
| Acid Catalyst (e.g., TFA) | Furan-3-carbaldehyde, Ethanol | Catalyzes acetal formation | mdpi.com |
| Hydrogenation Catalyst (e.g., Pd/C) | H₂ gas | Can reduce the furan ring or other groups | mdpi.com |
Reactivity and Mechanistic Aspects of 3 Diethoxymethyl Furan Transformations
Chemical Transformations of the Acetal (B89532) Functionality
The diethyl acetal group at the 3-position of the furan (B31954) ring serves as a protected form of an aldehyde. This protecting group can be removed under specific conditions to reveal the formyl group, which can then participate in further reactions.
Acid-catalyzed Hydrolysis to Furan-3-carbaldehyde
The most common method for deprotecting the acetal is through acid-catalyzed hydrolysis. This reaction involves the treatment of 3-(diethoxymethyl)furan with an aqueous acid, which protonates one of the ethoxy groups, leading to its departure as ethanol (B145695). The resulting oxonium ion is then attacked by water, and subsequent loss of a proton and the second ethoxy group yields furan-3-carbaldehyde. The kinetics of the hydrolysis of furan and its derivatives in aqueous acid have been studied, indicating that the protonation of the furan ring can be a rate-limiting step in some cases. researchgate.netresearchgate.net
The general mechanism for the acid-catalyzed hydrolysis is as follows:
Protonation of an oxygen atom of the acetal by an acid catalyst.
Cleavage of a carbon-oxygen bond to form an oxonium ion and an alcohol molecule.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation to form a hemiacetal.
Protonation of the remaining alkoxy group.
Elimination of a second alcohol molecule to form a protonated aldehyde.
Deprotonation to yield the final aldehyde product.
Reactions Involving the Furan Heterocycle
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The diethoxymethyl group, being a weak directing group, influences the regioselectivity of these reactions. semanticscholar.org
Directed Lithiation and Subsequent Electrophilic Quenching at Furan C-4
A powerful method for the functionalization of the furan ring is directed ortho-metalation (DoM). wikipedia.org This strategy utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific position on the aromatic ring. semanticscholar.orgwikipedia.org
In the case of this compound, the diethoxymethyl group can act as a directing group, facilitating the removal of a proton from the adjacent C-4 position by a strong base like n-butyllithium or t-butyllithium. semanticscholar.org This process, known as directed lithiation, leads to the formation of the highly reactive intermediate, 3-(diethoxymethyl)-4-lithiofuran. semanticscholar.orgresearchgate.net The coordination of the lithium atom to the oxygen atoms of the acetal group is believed to direct the deprotonation to the C-4 position. semanticscholar.org The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to ensure the stability of the organolithium intermediate. semanticscholar.orgresearchgate.net
| Reactant | Reagent | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| This compound | n-Butyllithium | Tetrahydrofuran | -78 | 3-(Diethoxymethyl)-4-lithiofuran |
| This compound | t-Butyllithium | Tetrahydrofuran | -78 | 3-(Diethoxymethyl)-4-lithiofuran |
The generated 3-(diethoxymethyl)-4-lithiofuran is a potent nucleophile and readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the C-4 position of the furan ring. researchgate.net This methodology provides a regioselective route to 4-substituted-3-(diethoxymethyl)furans, which can be further transformed by subsequent hydrolysis of the acetal group to the corresponding 4-substituted-furan-3-carbaldehydes.
Examples of electrophilic quenching reactions include:
Alkylation: Reaction with alkyl halides introduces an alkyl group at the C-4 position.
Carbonylation: Reaction with carbon dioxide followed by an acidic workup yields the corresponding carboxylic acid.
Hydroxymethylation: Reaction with formaldehyde (B43269) introduces a hydroxymethyl group.
Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group.
These C-C bond-forming reactions are crucial in the synthesis of more complex molecules derived from furan. chalmers.se
| Organolithium Intermediate | Electrophile | Resulting Functional Group at C-4 |
|---|---|---|
| 3-(Diethoxymethyl)-4-lithiofuran | Alkyl Halide (R-X) | Alkyl (R) |
| 3-(Diethoxymethyl)-4-lithiofuran | Carbon Dioxide (CO₂) | Carboxylic Acid (COOH) |
| 3-(Diethoxymethyl)-4-lithiofuran | Formaldehyde (CH₂O) | Hydroxymethyl (CH₂OH) |
Cycloaddition Reactions (e.g., [2+4] Cycloadditions of Furan Core)
The furan ring of this compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. youtube.comnih.gov Due to the aromatic character of the furan ring, it is a relatively unreactive diene compared to non-aromatic counterparts. youtube.com The reaction is often reversible and may require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. nih.gov
In a typical Diels-Alder reaction involving a furan derivative, the furan acts as the 4π-electron component, reacting with a 2π-electron component, the dienophile. The regioselectivity of the cycloaddition with unsymmetrical dienophiles is influenced by the electronic nature of the substituent on the furan ring. The diethoxymethyl group at the 3-position is generally considered to be weakly electron-donating, which can influence the orbital energies of the furan ring and thus the regiochemical outcome of the cycloaddition.
The reaction of this compound with a dienophile, such as maleic anhydride, is expected to yield an oxanorbornene derivative. The stereoselectivity of the reaction typically favors the formation of the endo isomer under kinetic control, although the exo isomer is thermodynamically more stable. mdpi.com
| Dienophile | Reaction Conditions | Product | Stereoselectivity |
| Maleic Anhydride | Heat | 7-(Diethoxymethyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Typically endo favored |
| Acrylonitrile | Lewis Acid Catalyst | 7-(Diethoxymethyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carbonitrile | Mixture of regioisomers |
Ring-opening Reactions of the Furan Moiety (e.g., to 1,4-Diketones)
The furan ring is susceptible to ring-opening reactions under certain conditions, often leading to the formation of 1,4-dicarbonyl compounds. This transformation is essentially the reverse of the Paal-Knorr furan synthesis. wikipedia.orgorganic-chemistry.org The stability of the furan ring means that forcing conditions, such as treatment with strong acids or oxidizing agents, are often required to induce ring cleavage. pharmaguideline.com
Acid-catalyzed hydrolysis of the furan ring in this compound would be expected to proceed via protonation of the furan oxygen, followed by nucleophilic attack of water. This process would disrupt the aromaticity of the ring and lead to a cascade of reactions culminating in the formation of a 1,4-dicarbonyl compound. The diethoxymethyl group would also be susceptible to hydrolysis under acidic conditions, converting to a formyl group.
Oxidative ring-opening can also be achieved using various oxidizing agents. For instance, treatment of furan derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to dearomatization and subsequent rearrangement to yield open-chain products. nih.gov
Catalytic Hydrogenation and Reduction of the Furan Ring
The furan ring of this compound can be reduced to the corresponding tetrahydrofuran derivative through catalytic hydrogenation. mdpi.com This transformation typically requires the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. rsc.org The reduction of the furan ring proceeds via the saturation of the double bonds.
The conditions for catalytic hydrogenation can be controlled to achieve selective reduction. Milder conditions may lead to partial hydrogenation, while more forcing conditions, such as higher pressures and temperatures, will result in the complete saturation of the furan ring to form 3-(diethoxymethyl)tetrahydrofuran. It is important to note that under certain catalytic conditions, hydrogenolysis of the C-O bonds in the ring can occur, leading to ring-opened products.
| Catalyst | Hydrogen Pressure | Temperature | Product |
| Pd/C | 1-5 atm | Room Temperature | 3-(Diethoxymethyl)tetrahydrofuran |
| Raney Ni | 50-100 atm | 100-150 °C | 3-(Diethoxymethyl)tetrahydrofuran |
| PtO₂ | 1-3 atm | Room Temperature | 3-(Diethoxymethyl)tetrahydrofuran |
Intermolecular Reactions Influenced by the Diethoxymethyl Group
Activation towards Nucleophilic Attack due to Electronic Impact
While the furan ring itself is generally not highly susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, the diethoxymethyl group can influence the reactivity of other positions on the ring towards electrophiles, which in turn can set the stage for subsequent nucleophilic reactions.
Role in Cyclization Cascades (e.g., in Spiroacetal Formation from Furan Derivatives)
Furan derivatives are valuable precursors in the synthesis of more complex molecules, including spiroacetals. The furan ring can be considered a masked 1,4-dicarbonyl functionality. Oxidative ring-opening of the furan moiety in a molecule containing a suitably positioned hydroxyl group can initiate a cyclization cascade to form a spiroacetal.
In the case of a derivative of this compound bearing a tethered hydroxyl group, oxidation of the furan ring would generate a 1,4-dicarbonyl intermediate. The diethoxymethyl group, upon hydrolysis to an aldehyde, would also participate. Intramolecular cyclization of the hydroxyl group onto one of the carbonyls, followed by a second cyclization, would lead to the formation of a spiroacetal system. The specific stereochemical outcome of such a cascade would be influenced by the reaction conditions and the stereochemistry of the starting material.
Advanced Applications of 3 Diethoxymethyl Furan in Organic Synthesis
Precursor in the Synthesis of Complex Natural Products
The furan (B31954) moiety is a common structural motif in a variety of natural products, and 3-(diethoxymethyl)furan serves as a key starting material for the synthesis of these complex molecules. Its ability to undergo a diverse range of reactions makes it an ideal precursor for the construction of intricate molecular frameworks. acs.org
Furan derivatives, including this compound, are utilized as starting materials in the synthesis of various biologically active compounds. georganics.sk For instance, the furan ring can be elaborated into the core structures of complex natural products like camptothecin, an anti-cancer agent, and various sesquiterpenes, which exhibit a broad spectrum of biological activities. georganics.sk Furthermore, furan derivatives are precursors to pyridazinones, a class of heterocyclic compounds with potential applications in medicinal chemistry. georganics.sk The synthesis of these target molecules often involves the deprotection of the acetal (B89532) in this compound to reveal the aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions and cyclizations to build the desired molecular complexity.
| Target Molecule Class | Significance |
| Camptothecin and its derivatives | Anti-cancer agents |
| Sesquiterpenes | Diverse biological activities |
| Pyridazinones | Potential medicinal applications |
Building Block for Novel Heterocyclic Architectures
The reactivity of the furan ring in this compound makes it an excellent scaffold for the construction of novel heterocyclic systems. These furan-based architectures are of significant interest due to their potential applications in medicinal chemistry and materials science. sigmaaldrich.com
The synthesis of fused furan ring systems has garnered considerable interest, partly due to the existence of numerous furanosesquiterpene natural products with unique structural skeletons. nih.gov Methodologies for constructing these fused systems often involve intramolecular cyclization reactions. nih.gov While specific examples detailing the use of this compound in the synthesis of dithiolofurans or benzimidazothiazoles are not prevalent in the reviewed literature, the general strategies for furan annulation can be applied. These strategies often involve the generation of a reactive intermediate from the furan derivative that can undergo cyclization to form a new fused ring.
Spiroacetals are important structural motifs found in numerous biologically active natural products. acs.org A modern approach to the synthesis of spiroacetals involves the 2,5-oxyarylation of furan rings. acs.orgresearchgate.net This method utilizes a palladium-catalyzed aerobic oxidative coupling of boronic acids with α-hydroxyalkylfurans, providing a rapid and environmentally friendly route to diverse and synthetically useful unsaturated spiroacetals from sustainable furan derivatives. acs.orgresearchgate.net The activation of the furan ring by electron transfer can also lead to site-selective cation formation, which, when trapped by a tethered hydroxyl group, can produce the spirocyclic ring system present in various natural products. nih.gov
| Synthetic Approach | Key Features | Resulting Structure |
| Palladium-Catalyzed Aerobic Oxidative Coupling | Rapid, green access to diverse spiroacetals from sustainable furan derivatives. acs.orgresearchgate.net | Unsaturated spiroacetals |
| Oxidative Activation of Furan Derivatives | Site-selective cation formation with a tethered hydroxy group leading to cyclization. nih.gov | Spirocyclic ring systems |
Intermediate in Pharmaceutical and Agrochemical Synthesis
Furan derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. mallakchemicals.comnbinno.com The furan ring is a privileged structure in medicinal chemistry and is present in a variety of pharmacologically active compounds. nih.gov this compound, as a functionalized furan, serves as a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com Its utility extends to the agrochemical sector, where it can be a key intermediate in the production of pesticides and other crop protection agents. nbinno.com The ability to introduce functionality at the 3-position of the furan ring is crucial for the development of new drug candidates and agrochemicals with improved efficacy and targeted action. nbinno.com
Utility in Sustainable Chemical Production (e.g., as Fuel Additives or from Biomass)
In the pursuit of sustainable chemical production, biomass-derived furan compounds are gaining significant attention. frontiersin.orgnih.gov Furan derivatives can be produced from the acidic hydrolysis of polysaccharide materials found in agricultural residues, such as pineapple stover. uned.ac.crsemanticscholar.org These furan compounds have shown promise as oxygenate additives for gasoline, enhancing the octane number. uned.ac.crsemanticscholar.org The use of furan-based compounds as fuel additives can contribute to the reduction of harmful emissions. semanticscholar.org The conversion of biomass into valuable furanic platform molecules like this compound represents a key strategy in the development of a sustainable chemical industry, offering a renewable alternative to fossil fuels. rsc.org
| Application | Source | Benefit |
| Gasoline Oxygenate Additive | Acidic hydrolysis of polysaccharide materials from pineapple plantation residues. uned.ac.crsemanticscholar.org | Enhances octane number of gasoline. uned.ac.crsemanticscholar.org |
| Bio-based Lubricants | Esterification of biomass-derived furan diesters. rsc.org | Sustainable alternative to conventional petroleum-based products. rsc.org |
Spectroscopic and Analytical Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(Diethoxymethyl)furan by providing information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom. While specific experimental spectra for this compound are not widely published in readily accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the known values for the furan (B31954) ring and diethyl acetal (B89532) moieties. pitt.edunih.govchemicalbook.com
In ¹H-NMR, the three distinct protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. chemicalbook.com The proton at the C2 position would likely be the most deshielded, appearing as a singlet or a narrow triplet. The protons at the C4 and C5 positions would appear as distinct signals, coupled to each other. The single proton on the acetal carbon (the methine proton) is expected to produce a singlet in the range of 5.5-6.0 ppm. The diethyl acetal group would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with the adjacent protons.
In ¹³C-NMR, the carbons of the furan ring typically resonate between 100 and 150 ppm. chemicalbook.com The acetal carbon would appear around 100 ppm, while the methylene and methyl carbons of the ethoxy groups would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H-NMR Data | Predicted ¹³C-NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| Furan H-2 | ~7.5 | s | Furan C-2 | ~143 |
| Furan H-5 | ~7.4 | t | Furan C-5 | ~140 |
| Furan H-4 | ~6.4 | d | Furan C-3 | ~125 |
| Acetal CH | ~5.6 | s | Furan C-4 | ~110 |
| -OCH₂CH₃ | ~3.6 | q | Acetal CH | ~101 |
| -OCH₂CH₃ | ~1.2 | t | -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~15 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS/MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₉H₁₄O₃, corresponding to a molecular weight of approximately 170.21 g/mol . nih.govchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as a powerful confirmation of the elemental formula, C₉H₁₄O₃.
Tandem mass spectrometry techniques like LC-MS/MS or GC-MS/MS are used to study the fragmentation patterns of the molecule. Under ionization, this compound is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OCH₂CH₃, mass loss of 45) to form a stable oxonium ion, or the loss of an entire ethoxy radical. Further fragmentation could involve the cleavage of the C-C bond between the furan ring and the acetal carbon. Analyzing these fragments helps to piece together and confirm the compound's structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The spectra of this compound are characterized by absorptions corresponding to the furan ring and the diethyl acetal group.
The key features in the IR spectrum include:
C-H stretching vibrations of the furan ring, typically observed above 3100 cm⁻¹.
C-H stretching vibrations of the alkyl chains of the diethyl acetal group, appearing in the 2850-3000 cm⁻¹ region.
C=C stretching vibrations characteristic of the furan ring, usually found in the 1500-1650 cm⁻¹ region.
Ring stretching and breathing modes of the furan ring, which give rise to a series of sharp bands in the fingerprint region (1000-1400 cm⁻¹).
Strong C-O stretching vibrations from the acetal linkage, which are prominent in the 1050-1150 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the furan ring.
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3120-3160 | C-H Stretch | Furan Ring |
| 2850-2990 | C-H Stretch | Alkyl (Ethyl) |
| 1500-1650 | C=C Stretch | Furan Ring |
| 1050-1150 | C-O Stretch | Acetal |
| ~875 | C-H Bend (out-of-plane) | Furan Ring |
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, thus enabling accurate purity assessment and the monitoring of reaction progress.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. Commercial sources often specify a purity of ≥97.5% as determined by GC. thermofisher.com In a typical GC analysis, the compound is passed through a capillary column (e.g., a non-polar HP-5MS column) where it is separated from other components based on its boiling point and interaction with the stationary phase. nih.gov The retention time is a characteristic property used for identification, while the peak area allows for quantification and purity determination.
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring reactions in the liquid phase. A reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, would likely be effective for its separation and analysis. Coupling HPLC with a UV detector (as the furan ring absorbs UV light) or a mass spectrometer (LC-MS) enhances detection and identification capabilities. These techniques are crucial for ensuring that the compound meets the high purity standards required for reliable scientific research.
Compound Names Mentioned
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the chemistry of 3-(Diethoxymethyl)furan lies in its synthesis. While numerous methods exist for the synthesis of furans, many are tailored for substitution at the more reactive 2- and 5-positions. The regioselective synthesis of 3-substituted furans remains a significant hurdle.
Future research will likely focus on the development of novel catalytic systems that can direct functionalization to the C3 position of the furan (B31954) ring. This could involve the design of sophisticated transition-metal catalysts capable of differentiating between the C2/C5 and C3/C4 positions. Furthermore, there is a growing demand for synthetic methodologies that adhere to the principles of green chemistry. The use of biomass-derived starting materials, such as furfural (B47365), is a promising avenue, although current pathways predominantly lead to 2-substituted derivatives. A key challenge will be to devise innovative reaction cascades or rearrangement strategies to convert readily available 2-substituted furans into their 3-substituted counterparts.
Table 1: Comparison of Potential Synthetic Strategies for 3-Substituted Furans
| Synthetic Strategy | Advantages | Challenges for this compound | Future Research Focus |
| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope. | Regioselectivity for C3-functionalization. | Ligand design for regiocontrol. |
| Cycloaddition/Rearrangement | Access to complex structures. | Availability of suitable precursors. | Novel cycloaddition partners and rearrangement catalysts. |
| From Biomass-Derived Precursors | Sustainability, renewability. | Predominant formation of 2-substituted furans. | Catalytic conversion of 2- to 3-substituted furans. |
| Domino Reactions | High atom economy, reduced waste. | Development of specific domino sequences. | Design of novel multi-component reactions. |
Exploration of Novel Reactivity Pathways
The reactivity of this compound is governed by the interplay between the furan ring and the diethoxymethyl substituent. The furan ring is known to be highly reactive towards electrophiles, with a strong preference for substitution at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. This inherent reactivity profile presents a challenge for selective functionalization at the C4 position of this compound. Future research should aim to develop methods to overcome this regiochemical preference, perhaps by employing directing groups or through the use of specific catalysts.
Beyond electrophilic substitution, the exploration of cycloaddition reactions involving the furan ring as a diene is a promising area for future investigation. The Diels-Alder reaction, for instance, could provide access to a variety of complex polycyclic structures. Understanding how the diethoxymethyl group at the 3-position influences the stereoselectivity and reactivity of such cycloadditions will be a key research question.
The diethoxymethyl group itself is an acetal (B89532), which is typically viewed as a protecting group for an aldehyde. It is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the formyl group. Future research could explore the controlled deprotection of this compound to 3-furaldehyde (B129913) and its subsequent in-situ reactions, opening up new synthetic possibilities. Moreover, investigating the reactivity of the acetal group itself, beyond its protective role, could lead to novel transformations.
Expansion of Synthetic Applications in Emerging Fields
While specific applications of this compound are not yet well-established, the broader class of furan derivatives has shown significant promise in several emerging fields. A key future direction will be to explore the potential of this compound and its derivatives in these areas.
In medicinal chemistry , the furan scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties. Future research could involve the synthesis of a library of compounds derived from this compound for biological screening. The unique substitution pattern may lead to novel structure-activity relationships and the discovery of new therapeutic agents. For instance, some 3-substituted furans have shown notable anti-inflammatory effects.
In materials science , furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The bifunctionality of many furan derivatives makes them suitable monomers for polymerization reactions. This compound, after conversion to other functional derivatives, could be explored as a monomer for the synthesis of novel polymers with unique thermal and mechanical properties. The acetal group could also be used to introduce specific functionalities into the polymer structure.
In agrochemicals , furan derivatives have been utilized as fungicides and insecticides. The development of new and more effective agrochemicals is a continuous effort, and the exploration of this compound-based structures could lead to the discovery of new active ingredients with improved efficacy and environmental profiles.
Advanced Computational Modeling and Mechanistic Insights
Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling can provide crucial insights into its synthesis, reactivity, and properties, thereby guiding future experimental work.
Density Functional Theory (DFT) can be employed to investigate the mechanisms of potential synthetic reactions. For example, DFT calculations can help to elucidate the factors that control the regioselectivity of substitution on the furan ring, aiding in the design of catalysts that favor C3 functionalization. Furthermore, computational studies can be used to predict the activation barriers for various reactivity pathways, such as electrophilic substitution and cycloaddition reactions, providing a theoretical basis for understanding the compound's chemical behavior.
Molecular dynamics simulations can be used to study the conformational preferences of this compound and its interactions with other molecules, such as solvents or biological receptors. This information can be valuable for designing new applications, for instance, in drug discovery or materials science. By modeling the electronic structure and properties of potential polymeric materials derived from this compound, researchers can predict their performance characteristics before embarking on extensive experimental synthesis.
A significant challenge in this area is the development of accurate and efficient computational models that can handle the complexities of the furan ring's electronic structure and the flexibility of the diethoxymethyl group. Future research will likely focus on the application of more advanced computational methods and the development of new theoretical models to provide deeper mechanistic insights and to accelerate the discovery of new chemistry and applications for this compound.
Q & A
Basic: What catalytic systems and reaction conditions are optimal for synthesizing 3-(Diethoxymethyl)furan from furfural?
Answer:
The synthesis typically involves acetalization or reductive etherification of furfural (FF). Using acidic catalysts like APO-5 in ethanol/formic acid (FA) solvents at 140°C yields this compound (DEF) with >99% selectivity via acetalization . For reductive etherification, Pd-loaded catalysts (e.g., Pd/APO-5 or Pd/C) under H₂ pressure (0.3–0.7 MPa) at 60–140°C shift selectivity toward furfuryl ethyl ether (EFE) or DEF derivatives, depending on Pd nanoparticle activity and hydrogen availability . Key parameters include catalyst acidity, hydrogen pressure, and solvent composition.
Advanced: How does catalyst acidity influence selectivity between acetalization and reductive etherification pathways?
Answer:
Acidic catalysts (e.g., APO-5) favor acetalization by protonating the carbonyl group of FF, promoting nucleophilic attack by ethanol to form DEF . In contrast, Pd-based catalysts enable hydrogenation of the intermediate hemiaminal, steering the reaction toward reductive etherification. The balance between Brønsted acidity (for acetalization) and metal-catalyzed hydrogenation (for etherification) dictates product distribution. For example, Pd/C with weak acid co-catalysts (e.g., zeolites) enhances DEF selectivity by moderating hydrogenolysis .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and furan ring protons (δ ~6.3–7.0 ppm) .
- IR : Stretching vibrations at ~1050–1100 cm⁻¹ (C-O in ethoxy) and ~1600 cm⁻¹ (C=C in furan) confirm functional groups .
- GC-MS : Molecular ion peaks at m/z 218 (C₁₁H₂₂O₄⁺) and fragmentation patterns distinguish DEF from isomers .
Advanced: What challenges arise in quantifying trace DEF in complex matrices, and how can dynamic headspace-GC-MS improve sensitivity?
Answer:
DEF’s volatility and low abundance in mixtures (e.g., biomass-derived oils) complicate detection. Static headspace methods suffer from low recovery (~3% vs. dynamic), whereas dynamic headspace purges samples with inert gas, trapping analytes on Tenax® tubes. This method enhances sensitivity 30-fold (detection limit ~0.1 ppb) and reduces analysis time to 15 minutes . Calibration with isotopically labeled DEF (e.g., ¹³C analogs) mitigates matrix effects .
Advanced: How do substituents on the furan ring affect DEF’s stability and reactivity in further transformations?
Answer:
Electron-donating groups (e.g., ethoxy) stabilize the furan ring against oxidation but increase susceptibility to acid-catalyzed ring-opening. For example, DEF undergoes Diels-Alder reactions with dienophiles (e.g., methyl acrylate) at the 2,5-positions, but steric hindrance from diethoxy groups slows reactivity compared to unsubstituted furans . Substituent positioning also impacts regioselectivity in cross-coupling reactions .
Basic: What are common side products during DEF synthesis, and how can they be minimized?
Answer:
- Furfuryl alcohol : Forms via over-hydrogenation; controlled H₂ pressure and Pd loading reduce this .
- Polymerized furans : Acidic conditions promote oligomerization; use of aprotic solvents (e.g., THF) and low temperatures (<120°C) mitigates this .
- Diethyl ether : Byproduct of ethanol dehydration; molecular sieves or reduced reaction time limit its formation .
Advanced: What mechanistic role do Pd nanoparticles play in DEF synthesis versus competing pathways?
Answer:
Pd nanoparticles catalyze both hydrogenation and hydrogenolysis. In reductive etherification, Pd-H species hydrogenate the hemiaminal intermediate to form EFE, while excessive H₂ or high Pd loading promotes hydrogenolysis of DEF to tetrahydrofuran derivatives. Optimizing Pd dispersion (e.g., 0.7 wt% Pd/C) balances hydrogen availability and prevents over-reduction . In situ DRIFTS studies reveal that Pd surface sites stabilize key intermediates, directing selectivity .
Basic: What safety protocols are essential when handling DEF in the lab?
Answer:
- PPE : Gloves, goggles, and N95 masks to avoid inhalation/contact .
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent oxidation .
- Ventilation : Use fume hoods due to DEF’s volatility (flash point ~30°C) .
Advanced: How can isotopic labeling (e.g., ¹³C) elucidate DEF’s environmental or metabolic degradation pathways?
Answer:
¹³C-labeled DEF enables tracking in biological systems. For example, urinary metabolites in rats dosed with [¹³C₄]-furan revealed DEF-derived adducts via LC-MS/MS, distinguishing exogenous exposure from endogenous furans . Similarly, ¹³C-DEF in soil studies identifies microbial degradation products (e.g., diols or ketones) using stable isotope probing (SIP) .
Basic: How do synthetic routes for DEF differ from other diethoxy-substituted furans?
Answer:
DEF synthesis via FF acetalization is unique due to the reactivity of the furfural carbonyl. In contrast, 2-ethoxy-4-methylfuran is synthesized via nucleophilic substitution of hydroxyl groups with ethylating agents (e.g., EtBr/K₂CO₃) . DEF’s diethoxy group requires dual ethanol incorporation, often achieved via acid-catalyzed tandem reactions, whereas mono-ethoxy furans form under milder conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
